7-Methoxyquinazolin-4-amine
Übersicht
Beschreibung
7-Methoxyquinazolin-4-amine is a useful research compound. Its molecular formula is C9H9N3O and its molecular weight is 175.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
7-Methoxyquinazolin-4-amine, a derivative of quinazolinone, has been found to exhibit significant antimicrobial and antitumor activities . The primary targets of this compound are believed to be the Pseudomonas aeruginosa quorum sensing transcriptional regulator PqsR and epidermal growth factor receptor (EGFR) kinase , which play crucial roles in microbial biofilm formation and cancer cell proliferation, respectively.
Mode of Action
The interaction of this compound with its targets results in significant changes in their activities. In the case of Pseudomonas aeruginosa, it inhibits biofilm formation at sub-minimum inhibitory concentrations . For EGFR kinase, it is suggested that quinazolinone analogs, including this compound, act as inhibitors .
Biochemical Pathways
The compound affects several biochemical pathways. In Pseudomonas aeruginosa, it suppresses virulence factors such as exopolysaccharide production and twitching motility, both of which are crucial for biofilm formation and bacterial pathogenicity . In cancer cells, it is believed to interfere with the signaling pathways regulated by EGFR kinase .
Pharmacokinetics
The adme properties of a compound significantly impact its bioavailability and efficacy
Result of Action
The action of this compound leads to molecular and cellular effects. It inhibits biofilm formation in Pseudomonas aeruginosa and decreases other virulence factors without affecting bacterial growth . In cancer cells, it shows antiproliferative activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, exposure to certain environments can impact the isomer profile of compounds, affecting their bioactivity
Biologische Aktivität
7-Methoxyquinazolin-4-amine is a compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly in cancer therapeutics. This article provides an overview of the biological activity associated with this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
This compound belongs to the quinazoline family, which is characterized by a bicyclic structure comprising a benzene ring fused to a pyrimidine ring. The presence of the methoxy group at the 7-position is crucial for its biological activity, influencing both its pharmacokinetic properties and interaction with biological targets.
1. Inhibition of Cancer Cell Proliferation
Research indicates that this compound exhibits significant anti-proliferative effects against various cancer cell lines. For instance, a study demonstrated that derivatives of quinazoline, including this compound, showed exceptional anti-proliferative activity against A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) cell lines, with some compounds achieving IC50 values below 2 nM .
2. EGFR Inhibition
The compound has been identified as a potential inhibitor of the epidermal growth factor receptor (EGFR), a critical target in the treatment of non-small cell lung cancer (NSCLC). Compounds similar to this compound have shown promising results in inhibiting both wild-type EGFR and mutant forms associated with resistance to existing therapies. For example, certain derivatives demonstrated strong inhibition against the EGFR L858R/T790M mutation .
Case Study 1: Antitumor Activity Assessment
In a comparative study, several quinazoline derivatives were synthesized and evaluated for their antitumor activity. Among these, this compound derivatives exhibited enhanced cytotoxicity against pancreatic (Miapaca2) and prostate (DU145) cancer cell lines compared to standard treatments like Gefitinib .
Compound | Cell Line | IC50 Value (nM) | Mechanism |
---|---|---|---|
This compound | A549 | <2 | EGFR Inhibition |
Gefitinib | Miapaca2 | >100 | EGFR Inhibition |
Compound GI-6 | DU145 | <10 | RTK Inhibition |
Case Study 2: Dual Inhibitory Effects
Another study highlighted the dual inhibitory effects of certain quinazoline derivatives on breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp). These transporters are responsible for drug efflux in cancer cells, leading to multidrug resistance. Compounds similar to this compound were shown to significantly inhibit these transporters, enhancing the accumulation of chemotherapeutic agents within resistant cancer cells .
Research Findings
Recent studies have focused on structural modifications to enhance the biological activity of quinazoline derivatives. Modifications at the C-7 position have been particularly effective in increasing binding affinity to EGFR and improving overall potency against various cancer cell lines .
Eigenschaften
IUPAC Name |
7-methoxyquinazolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-13-6-2-3-7-8(4-6)11-5-12-9(7)10/h2-5H,1H3,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPTQENVXDQCIOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80604328 | |
Record name | 7-Methoxyquinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80604328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21560-97-4 | |
Record name | 7-Methoxyquinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80604328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-methoxyquinazolin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.